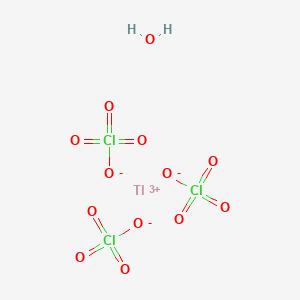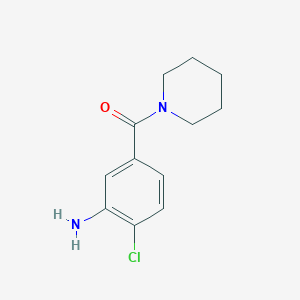
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Vue d'ensemble
Description
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline is a chemical compound that features a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position Additionally, it contains a piperidine ring attached to the methanone group
Applications De Recherche Scientifique
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone It’s known that similar compounds, such as indole derivatives and piperidine derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
The exact mode of action of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain viruses .
Biochemical Pathways
The specific biochemical pathways affected by (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone Similar compounds, such as indole derivatives, have been reported to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Analyse Biochimique
Biochemical Properties
(3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis . Furthermore, (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
The molecular mechanism of action of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone has been associated with sustained changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or altering cellular responses . At higher doses, (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes . Threshold effects have been observed, where specific dosages result in significant changes in biological responses .
Metabolic Pathways
(3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues . The localization and accumulation of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone can affect its interactions with other biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and piperidine.
Condensation Reaction: The 3-amino-4-chlorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and chloro groups on the phenyl ring can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline: can be compared with other compounds bearing similar functional groups, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the phenyl ring, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-amino-4-chlorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRYCYCAUWJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582121 | |
| Record name | (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91766-96-0 | |
| Record name | (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[2-(4-chlorophenyl)vinyl]nicotinonitrile](/img/structure/B1627947.png)


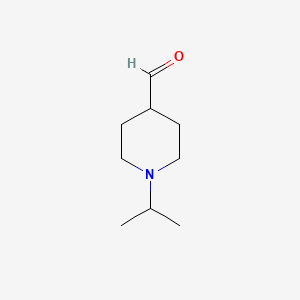
![2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine](/img/structure/B1627953.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)

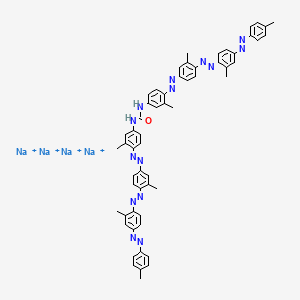
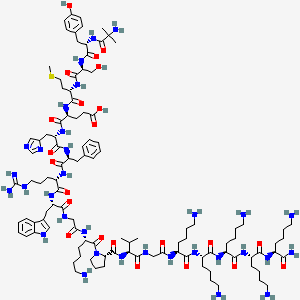
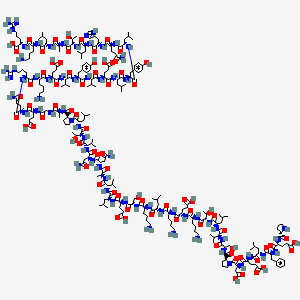
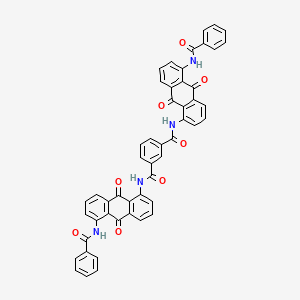
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)
